

3-(2-Nitrophenyl)-1H-pyrazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763

[Get Quote](#)

In-depth Technical Guide: 3-(2-Nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Nitrophenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key experimental protocols. Furthermore, it explores its biological significance, with a focus on its role in inflammatory pathways.

Core Compound Identity

Chemical Name: **3-(2-Nitrophenyl)-1H-pyrazole** CAS Number: 59844-05-2

Molecular Formula: C₉H₇N₃O₂

Molecular Structure

The molecular structure of **3-(2-Nitrophenyl)-1H-pyrazole** consists of a pyrazole ring substituted at the 3-position with a 2-nitrophenyl group.

SMILES Representation: O=--INVALID-LINK--c1ccccc1c2cc[nH]n2

Visual Representation:

Caption: Molecular structure of **3-(2-Nitrophenyl)-1H-pyrazole**.

Physicochemical Data

Quantitative data for **3-(2-Nitrophenyl)-1H-pyrazole** and its isomer, 3-(3-nitrophenyl)-1H-pyrazole, are summarized below for comparison. While specific experimental data for the 2-nitro isomer is limited in publicly available literature, computed properties provide valuable estimates.

Property	3-(2-Nitrophenyl)-1H-pyrazole (Computed)	3-(3-Nitrophenyl)-1H-pyrazole (Experimental/Computed)
Molecular Weight	189.17 g/mol	189.17 g/mol [1]
LogP	1.7 (estimated)	1.7 (Computed) [1]
Topological Polar Surface Area	74.5 Å ² (Computed)	74.5 Å ² (Computed) [1]
Solubility	Data not available	11.7 µg/mL (at pH 7.4, Experimental) [1]
CAS Number	59844-05-2	59843-77-5 [1]

Experimental Protocols

While a specific, detailed synthesis protocol for **3-(2-Nitrophenyl)-1H-pyrazole** is not readily available in the cited literature, a general and adaptable method for the synthesis of substituted pyrazoles can be derived from protocols for analogous compounds. The following is a representative protocol based on the synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole, which can be adapted by using the appropriate precursors. [\[2\]](#)

Synthesis of a Substituted Nitrophenyl-Pyrazole (Adapted Method)

Objective: To synthesize a nitrophenyl-substituted pyrazole via a condensation reaction.

Materials:

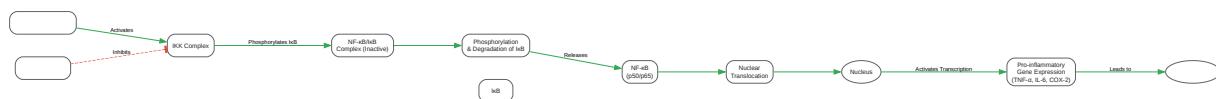
- Appropriate α,β -unsaturated ketone precursor (e.g., 1-(2-nitrophenyl)ethanone to be reacted with a suitable reagent to form the pyrazole ring)
- Hydrazine hydrate
- Ethanol
- Glacial acetic acid (optional, as catalyst)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β -unsaturated ketone precursor (1.0 equivalent) in ethanol.
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazole product.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

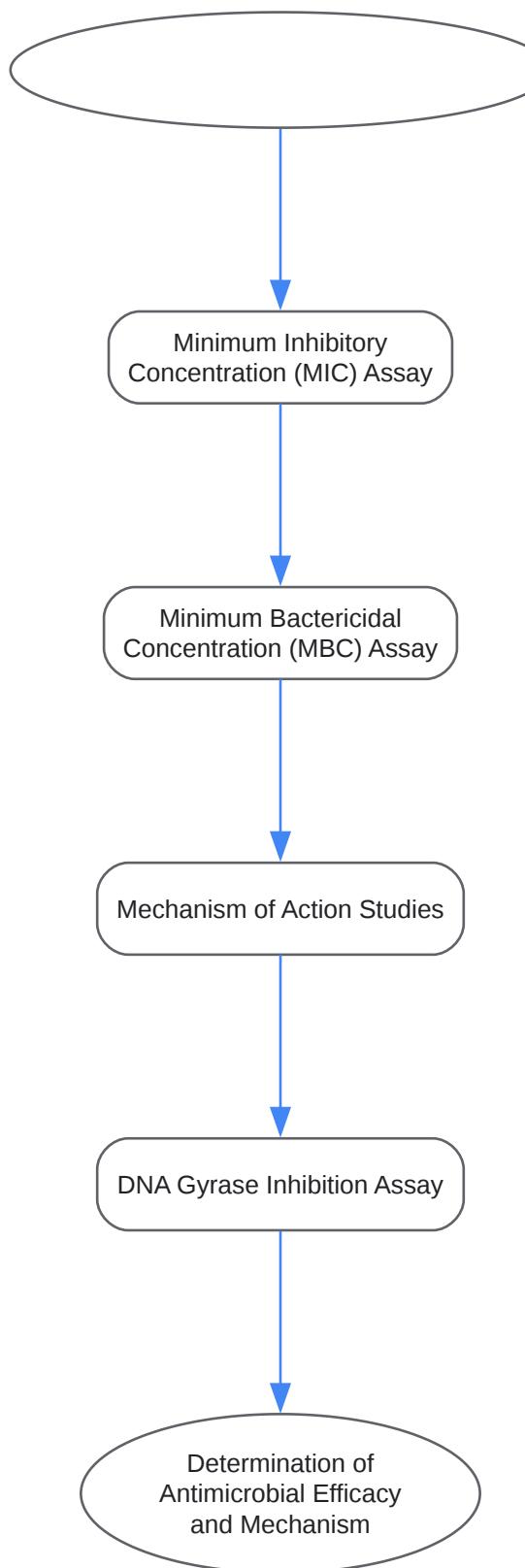

Nitrophenyl-substituted pyrazole derivatives have garnered significant attention for their potential pharmacological activities, particularly as anti-inflammatory and antimicrobial agents.

[3]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several studies have indicated that pyrazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]

The diagram below illustrates the proposed mechanism of action where **3-(2-Nitrophenyl)-1H-pyrazole** or similar derivatives may inhibit the NF-κB signaling cascade.


[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated promising antimicrobial properties.[3][6] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, making them attractive targets for novel antibiotic development.[7] One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

The following workflow outlines the general process for evaluating the antimicrobial potential of a compound like **3-(2-Nitrophenyl)-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial activity evaluation.

Conclusion

3-(2-Nitrophenyl)-1H-pyrazole represents a valuable scaffold for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities, likely mediated through the inhibition of pathways such as NF- κ B and bacterial DNA gyrase, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related pyrazole derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF- κ B for possible benefit against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-(2-Nitrophenyl)-1H-pyrazole CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301763#3-2-nitrophenyl-1h-pyrazole-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com